

# Crystal structure of perylene-3,4,9,10-tetracarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *peryene-3,4,9,10-tetracarboxylic acid*

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An In-depth Technical Guide on the Crystal Structure of **Perylene-3,4,9,10-tetracarboxylic Acid** and Its Derivatives

**Authored by a Senior Application Scientist**

## Introduction: The Structural Nuances of a Versatile Molecular Building Block

**Perylene-3,4,9,10-tetracarboxylic acid** (PTCA) stands as a pivotal precursor in the synthesis of high-performance perylene-based materials, which are integral to the advancement of organic electronics, pigment chemistry, and supramolecular assembly. While the nominal structure is the tetracarboxylic acid, the inherent chemical properties of this molecule introduce a layer of complexity to its solid-state characterization. Under conditions typically used for crystal growth, PTCA readily undergoes intramolecular dehydration to form the more thermodynamically stable Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).

This technical guide addresses this crucial reality. While direct, comprehensive crystallographic data on the free tetracarboxylic acid form is scarce in the literature, an in-depth understanding of the crystal structure of its dianhydride derivative is paramount for any researcher in the field. The structure and packing of PTCDA are what ultimately dictate the material properties for most practical applications. Therefore, this guide will focus primarily on the well-documented crystal structures of PTCDA, while also touching upon the structural characteristics of PTCA-derived salts, providing a holistic view for the scientific community.

## Part 1: The Predominant Crystal Structures of Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA)

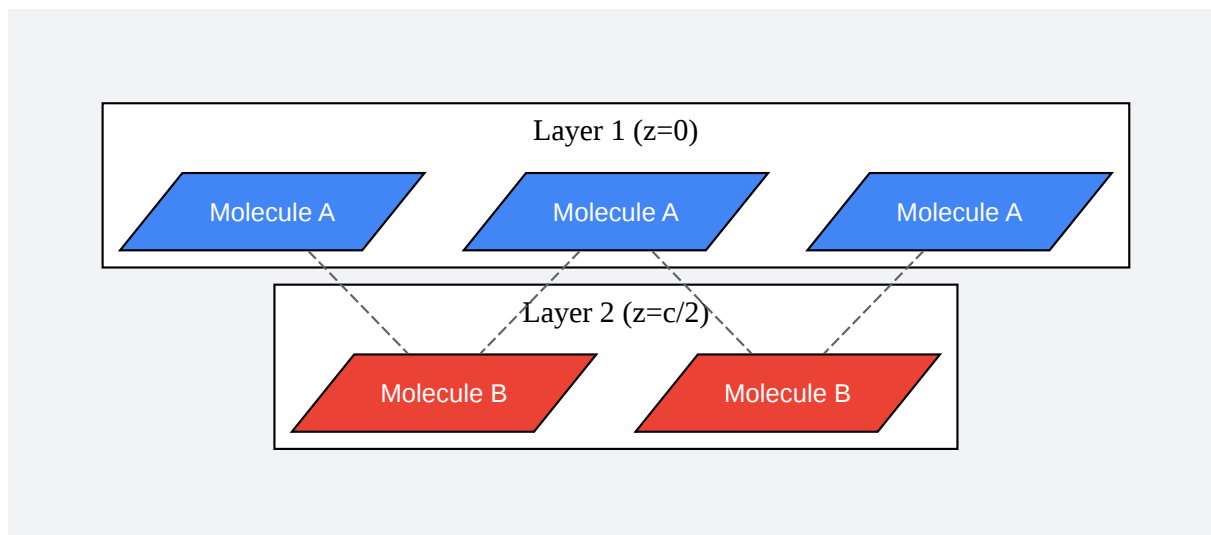
The solid-state packing of PTCDA is not monolithic; it exhibits polymorphism, meaning it can exist in more than one crystal structure. This polymorphism is critical as it directly influences the electronic and optical properties of the material, such as charge carrier mobility and light absorption. The two most extensively studied polymorphs are the alpha ( $\alpha$ ) and beta ( $\beta$ ) forms.

The fundamental distinction between these polymorphs lies in the arrangement of the planar PTCDA molecules within the crystal lattice. Both structures are characterized by a "herringbone" packing motif, a common arrangement for planar aromatic molecules. However, the degree of intermolecular overlap and the specific stacking distances vary significantly, leading to their distinct properties.

### Molecular and Crystal Packing Diagram

To visualize the fundamental unit and its assembly, the following diagrams illustrate the molecular structure of PTCDA and a simplified representation of its characteristic herringbone packing.

Caption: Molecular structure of Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).



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Caption: Simplified 2D view of the herringbone packing motif common in PTCDA polymorphs.

## Crystallographic Data for $\alpha$ - and $\beta$ -PTCDA

The structural parameters for the two primary polymorphs of PTCDA have been determined with high precision using X-ray diffraction (XRD). These parameters are crucial for computational modeling and for understanding the structure-property relationships in thin films and single crystals.

Parameter	$\alpha$ -PTCDA	$\beta$ -PTCDA
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	3.74	11.96
b (Å)	11.96	3.84
c (Å)	17.34	17.4
$\beta$ (deg)	98.8°	100.6°
Molecules/Unit Cell (Z)	2	2
Interplanar Spacing (Å)	~3.37	~3.41
Reference		

Expert Insights: The key differentiator, the interplanar spacing between the stacked perylene cores, is slightly smaller in the  $\alpha$ -polymorph. While seemingly minor, this difference has profound implications for  $\pi$ -orbital overlap between adjacent molecules. Greater overlap, as seen in the  $\alpha$ -form, is often correlated with enhanced charge transport properties, a critical parameter for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The  $\beta$ -polymorph, however, is often considered the more thermodynamically stable form.

## Part 2: Experimental Determination of Crystal Structure

The gold standard for determining the crystal structure of molecular solids like PTCDA is single-crystal X-ray diffraction. However, growing sufficiently large and high-quality single crystals can be challenging. For thin-film applications, techniques like Grazing-Incidence X-ray Diffraction (GIXD) are indispensable for determining the molecular orientation and packing in the film, which often differs from the bulk crystal structure.

## Protocol: Crystal Growth of PTCDA via Physical Vapor Transport

Physical Vapor Transport (PVT) is a reliable and widely used method for growing high-purity single crystals of organic semiconductor materials, including PTCDA. The causality behind this choice is its ability to produce crystals under high-vacuum conditions, minimizing impurities and allowing for slow, controlled growth that yields well-ordered lattices.

**Self-Validating System:** The success of this protocol is validated by the physical characteristics of the resulting crystals (e.g., well-defined facets, sufficient size) and confirmed by subsequent X-ray diffraction analysis, which should yield sharp, well-defined diffraction spots indicative of a high-quality single crystal.

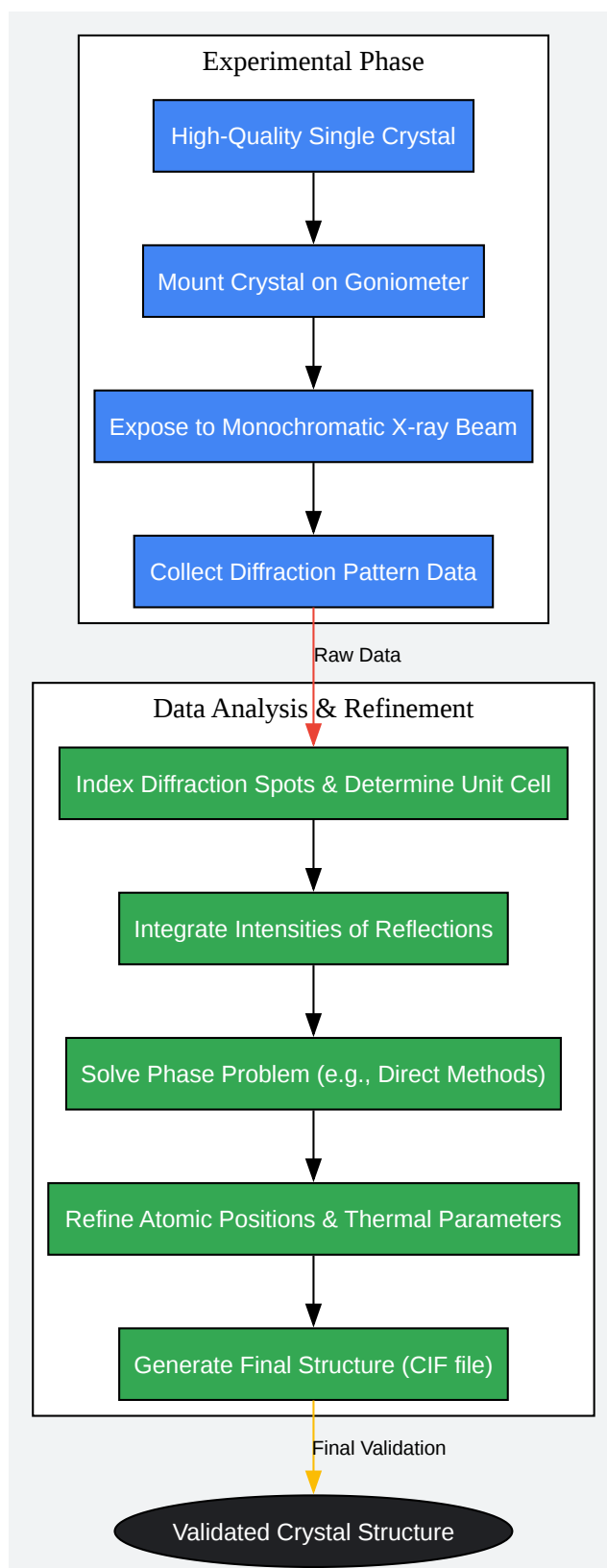
#### Methodology:

- **Source Material Preparation:**
  - Place high-purity (>99.9%) PTCDA powder in a quartz ampoule. Commercially available PTCDA is often purified further by temperature gradient sublimation before use to remove any residual impurities.
- **System Setup:**
  - Place the quartz ampoule into a two-zone tube furnace. The zone containing the source powder is the "source zone," and the empty end is the "growth zone."
  - Evacuate the ampoule to a high vacuum (typically  $< 10^{-6}$  mbar). This is critical to prevent oxidation of the material and to ensure that transport is dominated by sublimation and not by convection in a carrier gas.
  - Seal the ampoule under vacuum.
- **Growth Parameters:**
  - Heat the source zone to a temperature sufficient for sublimation (e.g., 400-450 °C).
  - Establish a temperature gradient along the furnace, with the growth zone being cooler than the source zone (e.g., a gradient of 10-20 °C). The precise temperatures and gradient are critical parameters that must be optimized to control the nucleation and growth rate.

- Causality: The temperature gradient creates a supersaturation of PTCDA vapor in the growth zone. As the vapor moves from the hot zone to the cooler zone, it becomes supersaturated and deposits onto the ampoule walls, forming crystalline nuclei. Slow, controlled cooling and a shallow temperature gradient favor the growth of large single crystals over polycrystalline material.
- Crystal Harvesting:
  - Maintain the temperature profile for an extended period (24-72 hours) to allow for crystal growth.
  - After the growth period, slowly cool the furnace to room temperature to avoid thermal shock, which could crack the crystals.
  - Carefully remove the crystals from the ampoule for analysis.

## Workflow for Crystal Structure Determination

The following diagram outlines the logical flow from a grown crystal to a fully resolved crystal structure.



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Caption: Workflow from single crystal to final structure determination via X-ray diffraction.

## Part 3: The Structure of PTCA Salts - A Glimpse into the Tetracarboxylic Acid Form

While the neutral PTCA molecule readily dehydrates, its structure can be preserved and studied in its deprotonated, salt form. For instance, the crystal structure of the tetrapotassium salt of **perylene-3,4,9,10-tetracarboxylic acid** ( $K_4$ PTCA) has been reported. In this state, the four carboxylic acid groups are deprotonated to carboxylates ( $COO^-$ ), and the charge is balanced by potassium ions ( $K^+$ ).

Studies of these salt structures reveal a highly twisted perylene core, a stark contrast to the planar structure observed in PTCDA. This twisting is caused by the electrostatic repulsion between the four negatively charged carboxylate groups, forcing them out of the plane of the aromatic core. This structural insight is crucial for understanding how ionization state can be used to control molecular conformation and, consequently, the assembly and properties of PTCA-based materials in different chemical environments, such as in solution or at interfaces.

## Conclusion

For researchers, scientists, and drug development professionals working with **perylene-3,4,9,10-tetracarboxylic acid**, a nuanced understanding of its structural chemistry is essential. The predominant and most technologically relevant solid-state forms are the  $\alpha$  and  $\beta$  polymorphs of its dianhydride, PTCDA. The distinct herringbone packing and intermolecular distances in these polymorphs directly govern the electronic and optical properties that make them valuable in organic electronics. The experimental protocols for obtaining high-quality crystals and determining their structure are well-established, relying on techniques like physical vapor transport and single-crystal X-ray diffraction. Furthermore, examining the structure of PTCA salts provides invaluable insight into the conformational flexibility of the tetracarboxylate molecule, highlighting the profound impact of ionization on molecular geometry. This comprehensive structural knowledge forms the bedrock for the rational design and synthesis of next-generation materials derived from this versatile perylene building block.

## References

- Title: Crystal structure of perylene-3,4,9,10-tetracarboxylic dianhydride Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and M
- Title: The structure of the beta-form of perylene-3,4,9,10-tetracarboxylic dianhydride Source: Acta Crystallographica Section C: Crystal Structure Commun



- Title: An alternative structure for the beta-polymorph of perylene-3,4,9,10-tetracarboxylic dianhydride Source: Acta Crystallographica Section C: Crystal Structure Communic
- To cite this document: BenchChem. [Crystal structure of perylene-3,4,9,10-tetracarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029864#crystal-structure-of-perylene-3-4-9-10-tetracarboxylic-acid\]](https://www.benchchem.com/product/b3029864#crystal-structure-of-perylene-3-4-9-10-tetracarboxylic-acid)

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